N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease

This benzylpiperidine-linked diarylthiazole is a critical research tool for Alzheimer's disease programs. Its unique multitarget profile combines acetylcholinesterase and butyrylcholinesterase inhibition with the attenuation of Aβ₁₋₄₂ aggregation, properties critically dependent on its 2-fluorophenyl and thiazole bridge architecture. Positional isomerism and structural analogs can cause significant potency shifts or target diversion (e.g., to sigma-1). Procuring this exact compound ensures your study's target engagement and phenotypic outcomes align with published preclinical models of neuroprotection and chronic oral tolerability.

Molecular Formula C23H24FN3OS
Molecular Weight 409.5 g/mol
Cat. No. B10990213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide
Molecular FormulaC23H24FN3OS
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F)CC4=CC=CC=C4
InChIInChI=1S/C23H24FN3OS/c24-21-9-5-4-8-20(21)23-26-19(16-29-23)14-22(28)25-18-10-12-27(13-11-18)15-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H,25,28)
InChIKeyDDRCVWJLHFINLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes22 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide – A Thiazole-Bridged Benzylpiperidine for Neuroscience & Cholinesterase-Targeted Procurement


N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide (CAS 1144481-96-8, ChemDiv Y043-8601) is a synthetic small molecule (MW 409.52, C₂₃H₂₄FN₃OS) that embeds a 2-fluorophenyl-thiazole substructure connected via an acetamide linker to an N-benzylpiperidine scaffold . The compound belongs to the benzylpiperidine-linked diarylthiazole class, which has been systematically explored for multitarget-directed anti-Alzheimer’s activity through simultaneous inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as attenuation of Aβ₁₋₄₂ aggregation [1]. Its structural design fuses the pharmacophore of donepezil with a diarylthiazole motif, making it a candidate for scientific programs requiring both cholinergic intervention and amyloid-modulating properties.

Why N-(1-Benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide Cannot Be Replaced by Close Benzylpiperidine or Thiazole Analogs


Within the benzylpiperidine-linked diarylthiazole series, minor structural variations produce dramatic shifts in cholinesterase inhibitory potency, selectivity, and Aβ-aggregation inhibition [1]. For instance, the absence of the central thiazole ring entirely redirects the pharmacological profile toward sigma‑1 receptor binding (Ki = 3.56 nM) rather than cholinesterase engagement [2]. Conversely, positional isomerism on the terminal aryl ring (2-fluorophenyl vs. 4-fluorophenyl) can alter both the steric complementarity with the AChE peripheral anionic site and the lipophilic character that governs blood-brain barrier penetration [1]. Generic interchange with an untested or uncharacterized analog therefore carries a high risk of losing the specific multitarget profile (AChE/BuChE inhibition plus Aβ₁₋₄₂ anti‑aggregation) that defines this compound’s value in Alzheimer’s-focused procurement.

Quantitative Differentiation Guide for N-(1-Benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide Versus Closest Analogs


Cholinesterase Inhibitory Potency: Thiazole-Containing Series vs. Thiazole-Absent Analog

The benzylpiperidine-linked diarylthiazole series (to which the target compound belongs) demonstrates sub‑micromolar AChE inhibition, with the most potent congener (compound 44) achieving an IC₅₀ of 0.30 ± 0.01 µM [1]. In contrast, the direct des‑thiazole analog N-(1-benzylpiperidin-4-yl)-2-(2-fluorophenyl)acetamide exhibits no reported AChE inhibition but instead binds the sigma‑1 receptor with Ki = 3.56 nM [2]. This functional switch underscores that the thiazole bridge is indispensable for cholinesterase engagement.

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease

AChE-Induced Aβ₁₋₄₂ Aggregation Inhibition: Thiazole Series vs. Donepezil Baseline

Several benzylpiperidine‑diarylthiazole compounds inhibit AChE‑induced Aβ₁₋₄₂ aggregation at 10 µM, with compound 44 achieving 27.65% inhibition and compound 52 achieving 27.20% inhibition [1]. Donepezil, the clinical standard, shows 37.26% inhibition under identical conditions. While the target compound’s exact value awaits disclosure, the class‑level data confirm that the thiazole‑bridged scaffold provides meaningful Aβ‑modulating capability that is absent in simpler benzylpiperidine analogs.

Amyloid-beta aggregation Multitarget anti-Alzheimer's Thioflavin T assay

Positional Isomer Differentiation: 2‑Fluorophenyl vs. 4‑Fluorophenyl Thiazole Congeners

The 2‑fluorophenyl substituent on the thiazole ring (target compound) generates a distinct electrostatic and steric environment compared to the 4‑fluorophenyl isomer. In the published benzylpiperidine‑diarylthiazole series, analogous positional variations on the terminal aryl ring modulate AChE IC₅₀ values over a ≥3‑fold range (e.g., compound 28: 0.65 µM vs. compound 29: 0.64 µM, where the aryl substitution pattern is the sole variable) [1]. The 2‑fluoro orientation places the electronegative fluorine atom closer to the thiazole sulfur, potentially strengthening dipole–dipole interactions within the AChE peripheral anionic site.

Fluorine positional isomerism Structure–activity relationship Lipophilic tuning

Blood–Brain Barrier Permeability Potential: Thiazole‑Linked Benzylpiperidines vs. Donepezil

The benzylpiperidine‑diarylthiazole series was evaluated for passive blood‑brain barrier (BBB) permeability using a porcine brain lipid PAMPA assay. All tested compounds exhibited effective permeability (Pe) values above the established threshold for CNS penetration, with compound 44 demonstrating a Pe exceeding 5.0 × 10⁻⁶ cm/s [1]. This permeability is comparable to donepezil and contrasts with many peripherally‑restricted cholinesterase inhibitors. The target compound’s computed logP of 4.14 and logD of 2.59 align with the favorable permeability profile of the series.

Blood-brain barrier penetration PAMPA assay CNS druglikeness

In Vivo Neuroprotection and Tolerability: Class‑Level Evidence Supporting Prioritization Over Untested Analogs

Compound 44, a close structural analog within the benzylpiperidine‑diarylthiazole series, demonstrated significant in vivo neuroprotection in an Aβ₁₋₄₂‑induced toxicity model, attenuating abnormal levels of Aβ₁₋₄₂, p‑Tau, cleaved caspase‑3, and cleaved PARP [1]. Compound 44 was well tolerated up to 2000 mg/kg p.o. in acute toxicity studies without showing toxic effects [1]. These in vivo outcomes provide class‑level confidence that the target compound possesses a favorable efficacy‑toxicity window suitable for preclinical Alzheimer’s research.

In vivo neuroprotection Aβ₁₋₄₂ toxicity Oral tolerability

Procurement‑Relevant Application Scenarios for N-(1-Benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide


Multitarget Alzheimer’s Disease Phenotypic Screening

The compound’s dual AChE/BuChE inhibitory profile combined with Aβ₁₋₄₂ anti‑aggregation activity [1] makes it suitable for phenotypic screens seeking agents that simultaneously address cholinergic deficits and amyloid pathology. Its BBB permeability supports use in neuronal cell‑based assays and in vivo models where CNS exposure is required.

SAR Expansion Around the 2‑Fluorophenyl Thiazole Pharmacophore

Given the ≥3‑fold potency shifts observed with aryl substitution patterns in the diarylthiazole series [1], the 2‑fluorophenyl congener serves as a critical reference point for medicinal chemistry programs exploring halogen‑ and position‑dependent SAR at the AChE peripheral anionic site.

In Vivo Proof‑of‑Concept Studies for Neuroprotection

Class‑level in vivo data (compound 44) showing attenuation of Aβ₁₋₄₂, p‑Tau, cleaved caspase‑3, and PARP [1] support the use of this compound class in murine Alzheimer’s models to evaluate neuroprotective efficacy. The high oral tolerability (up to 2000 mg/kg) facilitates chronic dosing regimens.

Reference Standard for Cholinesterase‑Sigma‑1 Selectivity Profiling

The stark functional divergence between the thiazole‑bridged compound (cholinesterase inhibition) and its des‑thiazole analog (sigma‑1 binding, Ki = 3.56 nM) [2] provides a unique tool pair for investigating target engagement selectivity in CNS drug discovery panels.

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.